REACTION_CXSMILES
|
C([O:3][C:4]([CH2:6][N:7]([C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1)[S:8]([CH3:11])(=[O:10])=[O:9])=[O:5])C.[OH-].[Na+].Cl>C(O)C>[C:4]([CH2:6][N:7]([C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1)[S:8]([CH3:11])(=[O:9])=[O:10])([OH:5])=[O:3] |f:1.2|
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Name
|
4-(N-ethoxycarbonylmethyl-N-methylsulphonyl-amino)-nitrobenzene
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)CN(S(=O)(=O)C)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
268 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
268 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for one hour at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with a little ethanol and ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)CN(S(=O)(=O)C)C1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |